molecular formula C5H8ClNO2 B12678532 N-(Acetyloxy)propanimidoyl chloride CAS No. 126794-85-2

N-(Acetyloxy)propanimidoyl chloride

Cat. No.: B12678532
CAS No.: 126794-85-2
M. Wt: 149.57 g/mol
InChI Key: LTMKUMNZDQMVTC-ALCCZGGFSA-N
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Description

N-(Acetyloxy)propanimidoyl chloride (CAS 126794-85-2) is a reactive organochlorine compound with the molecular formula C₅H₈ClNO₂ and a molecular weight of 157.58 g/mol. Its structure features a propanimidoyl backbone substituted with an acetyloxy group (-OAc) and a chloride, making it highly electrophilic. This compound is primarily used in organic synthesis as an acylating agent or intermediate in the preparation of amidines and heterocyclic compounds .

Properties

CAS No.

126794-85-2

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

[(Z)-1-chloropropylideneamino] acetate

InChI

InChI=1S/C5H8ClNO2/c1-3-5(6)7-9-4(2)8/h3H2,1-2H3/b7-5-

InChI Key

LTMKUMNZDQMVTC-ALCCZGGFSA-N

Isomeric SMILES

CC/C(=N/OC(=O)C)/Cl

Canonical SMILES

CCC(=NOC(=O)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Acetyloxy)propanimidoyl chloride can be synthesized through the reaction of propanimidoyl chloride with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the acetic anhydride acting as both the acetylating agent and the solvent.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(Acetyloxy)propanimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(acetyloxy)propanamide and hydrochloric acid.

    Reduction: The compound can be reduced to form N-(acetyloxy)propanamine.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Pyridine or triethylamine can be used as catalysts in acetylation reactions.

    Solvents: Organic solvents such as dichloromethane or acetonitrile are commonly used.

Major Products

    N-(Acetyloxy)propanamide: Formed through hydrolysis.

    N-(Acetyloxy)propanamine: Formed through reduction.

Scientific Research Applications

N-(Acetyloxy)propanimidoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Acetyloxy)propanimidoyl chloride involves its reactivity with nucleophiles. The acetyloxy group enhances the electrophilicity of the imidoyl chloride, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds.

Comparison with Similar Compounds

3-(2-Chloroethyl)-2-oxazolidinone (CAS 2508-01-2)

Property N-(Acetyloxy)propanimidoyl Chloride 3-(2-Chloroethyl)-2-oxazolidinone
Molecular Formula C₅H₈ClNO₂ C₅H₈ClNO₂
Molecular Weight 157.58 g/mol 157.58 g/mol
Functional Groups Acetyloxy, amidine chloride Oxazolidinone, chloroethyl
Reactivity High electrophilicity due to Cl; reacts with nucleophiles (e.g., amines) Less reactive; Cl is β to carbonyl, reducing leaving-group ability
Applications Acylation, amidine synthesis Pharmaceutical intermediates (e.g., anticonvulsants)

Key Insight: Despite identical molecular formulas, the structural divergence (amidine vs. oxazolidinone) leads to distinct reactivity and applications.

2-Chloro-N-hydroxy-2-methylpropanimidoyl Chloride (CAS 20599-47-7)

Property This compound 2-Chloro-N-hydroxy-2-methylpropanimidoyl Chloride
Molecular Formula C₅H₈ClNO₂ C₄H₇Cl₂NO
Molecular Weight 157.58 g/mol 156.01 g/mol
Functional Groups Acetyloxy, amidine chloride Hydroxy, methyl, dichloride
Reactivity Acylates amines, alcohols Hydroxy group increases polarity; methyl substitution reduces steric hindrance
Applications Intermediate for bioactive molecules Precursor for agrochemicals or antimalarials

Key Insight : The hydroxy and dichloride substituents in CAS 20599-47-7 alter solubility and reactivity, making it more suited for polar reaction environments compared to the acetyloxy variant.

Butanimidoyl Chloride, N-[[(methylamino)carbonyl]oxy] (C₆H₁₁ClN₂O₂)

Property This compound Butanimidoyl Chloride, N-[[(methylamino)carbonyl]oxy]
Molecular Formula C₅H₈ClNO₂ C₆H₁₁ClN₂O₂
Molecular Weight 157.58 g/mol 178.62 g/mol
Functional Groups Acetyloxy, amidine chloride Methylaminocarbonyloxy, butanimidoyl chloride
Reactivity Fast acylation at room temperature Slower reactivity due to bulkier substituents
Applications Lab-scale synthesis Specialty polymers or peptide mimetics

Key Insight: The extended carbon chain and methylaminocarbonyloxy group in the butanimidoyl derivative increase steric hindrance, reducing its utility in rapid acylations but enhancing selectivity in multistep syntheses.

N-Sulphamyl-3-chloropropionamidine Hydrochloride (CAS 106649-95-0)

Property This compound N-Sulphamyl-3-chloropropionamidine Hydrochloride
Molecular Formula C₅H₈ClNO₂ C₃H₈ClN₃O₂S·HCl
Molecular Weight 157.58 g/mol 230.09 g/mol
Functional Groups Acetyloxy, amidine chloride Sulphamyl, propionamidine, hydrochloride salt
Reactivity Hydrolysis-sensitive Enhanced stability due to sulphamyl and salt form
Applications Lab reagent Antihypertensive or antimicrobial agents

Key Insight : The sulphamyl group and hydrochloride salt in CAS 106649-95-0 improve aqueous solubility and biological activity, positioning it for pharmacological applications rather than synthetic chemistry.

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